molecular formula C12H20O4 B166540 (R)-2-(Cyclohexylmethyl)succinic acid-1-methyl ester CAS No. 130165-88-7

(R)-2-(Cyclohexylmethyl)succinic acid-1-methyl ester

Cat. No. B166540
M. Wt: 228.28 g/mol
InChI Key: TYYNOKUMAOAVBK-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“®-2-(Cyclohexylmethyl)succinic acid-1-methyl ester” is also known as “®-4-Cyclohexyl-3-(methoxycarbonyl)butyric acid”. It is used in laboratory chemicals . The compound contains a total of 36 bonds, including 16 non-H bonds, 2 multiple bonds, 6 rotatable bonds, 2 double bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, and 1 aliphatic ester .


Molecular Structure Analysis

The molecular structure of “®-2-(Cyclohexylmethyl)succinic acid-1-methyl ester” includes 1 six-membered ring, 1 aliphatic carboxylic acid, and 1 aliphatic ester . It contains a total of 36 bonds, including 16 non-H bonds, 2 multiple bonds, and 6 rotatable bonds .

Safety And Hazards

“®-2-(Cyclohexylmethyl)succinic acid-1-methyl ester” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . In case of inhalation, the victim should be removed to fresh air and kept at rest in a position comfortable for breathing .

properties

IUPAC Name

(3R)-3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O4/c1-16-12(15)10(8-11(13)14)7-9-5-3-2-4-6-9/h9-10H,2-8H2,1H3,(H,13,14)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYYNOKUMAOAVBK-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1CCCCC1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1CCCCC1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-(Cyclohexylmethyl)succinic acid-1-methyl ester

Synthesis routes and methods

Procedure details

2-Cyclohexylmethylidenesuccinic acid 1-methyl ester (0.22 g, 1.0 mmol) and each metal complex catalyst (0.005 mmol) were weighed in a Pyrex (registered trade name) test tube for autoclaving and the tube was put into a 50 mL-autoclave together with a stirrer in the tube, and then the atmosphere in the autoclave was substituted with nitrogen. The mixture was added with 2 mL of deoxygenized methanol, and after the atmosphere in the autoclave was sufficiently substituted with hydrogen, and then pressurized with 0.5 MPa of hydrogen, the mixture was stirred at 45° C. for 18 hours. After 18 hours, the atmosphere of the autoclave was returned to ordinary pressure, and the reaction mixture was concentrated in an evaporator. The concentrated residue was added with 5 mL of 2 M aqueous sodium hydroxide for dissolution, and the solution was washed with 5 mL of ethyl acetate. The aqueous layer was separated, and added with diluted hydrochloric acid until pH of the aqueous layer became lower than 2, and the produced oil was extracted with 10 mL of ethyl acetate. The organic layer was concentrated in an evaporator to quantitatively obtain optically active cyclohexylmethylsuccinic acid 1-methyl ester.
Name
2-Cyclohexylmethylidenesuccinic acid 1-methyl ester
Quantity
0.22 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
catalyst
Quantity
0.005 mmol
Type
catalyst
Reaction Step Four
Quantity
2 mL
Type
solvent
Reaction Step Five

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